2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the chromeno-pyrrole core. Key steps include:
Formation of Imidazole Derivative: This involves the reaction of glyoxal and ammonia to form imidazole.
Synthesis of Chromeno-Pyrrole Core: This step involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride.
Coupling Reactions: The final step involves coupling the imidazole derivative with the chromeno-pyrrole core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole, etonitazene, and enviroxime.
Chromeno Derivatives: Compounds with similar chromeno structures used in various pharmacological applications.
Pyrrole Derivatives: Compounds like indole derivatives with similar biological activities.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N4O5/c1-15-3-8-19-18(13-15)22(29)20-21(16-4-6-17(7-5-16)28(31)32)27(24(30)23(20)33-19)11-2-10-26-12-9-25-14-26/h3-9,12-14,21H,2,10-11H2,1H3 |
InChI Key |
DMKNJIZSKSKZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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